N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 877801-13-3
VCID: VC7747853
InChI: InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)20(16(2)24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4
Molecular Formula: C21H20N4
Molecular Weight: 328.419

N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 877801-13-3

Cat. No.: VC7747853

Molecular Formula: C21H20N4

Molecular Weight: 328.419

* For research use only. Not for human or veterinary use.

N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 877801-13-3

Specification

CAS No. 877801-13-3
Molecular Formula C21H20N4
Molecular Weight 328.419
IUPAC Name N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)20(16(2)24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3
Standard InChI Key KGWCTROONONUPE-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₁H₂₀N₄, with a molecular weight of 328.419 g/mol. Its IUPAC name, N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its substitution pattern:

  • A pyrazolo[1,5-a]pyrimidine core fused from pyrazole and pyrimidine rings.

  • Methyl groups at positions 2 and 5.

  • A phenyl group at position 3.

  • A benzylamine (-NH-CH₂-C₆H₅) moiety at position 7.

The three-dimensional conformation, validated by computational models, reveals planar aromatic systems with the benzyl group adopting a perpendicular orientation relative to the core . This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, such as kinase domains.

Spectroscopic and Computational Descriptors

Key identifiers include:

  • InChIKey: KGWCTROONONUPE-UHFFFAOYSA-N.

  • SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4.

  • LogP: Estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Quantum mechanical calculations predict strong electron-withdrawing effects from the pyrimidine nitrogen atoms, which stabilize the molecule during metabolic processes.

Synthesis and Optimization

Synthetic Pathways

Industrial-scale synthesis typically employs a multi-step strategy:

  • Core Formation: Condensation of 5-amino-3-phenylpyrazole with dimethyl acetylenedicarboxylate under acidic conditions to generate the pyrazolo[1,5-a]pyrimidine scaffold.

  • N-Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 7-amine substituent.

  • Methylation: Selective methylation at positions 2 and 5 using methyl iodide and a palladium catalyst.

Key challenges include achieving regioselectivity during substitutions and minimizing side products like N-oxide derivatives. Continuous flow reactors and immobilized catalysts have improved yields to >75% in pilot-scale productions.

Industrial Refinements

Recent advancements focus on:

  • Green Chemistry: Replacement of halogenated solvents with ionic liquids to reduce environmental impact.

  • Automated Purification: High-performance liquid chromatography (HPLC) coupled with machine learning algorithms for real-time impurity detection.

Biological Activities

Antiviral Mechanisms

A patent (WO2015110491A2) identifies this compound as a potent inhibitor of RNA viruses, including influenza and coronaviruses. Proposed mechanisms include:

  • Viral Polymerase Inhibition: Competitive binding to the RNA-dependent RNA polymerase (RdRp) active site, disrupting viral replication.

  • Host Factor Modulation: Downregulation of angiotensin-converting enzyme 2 (ACE2) receptors, reducing SARS-CoV-2 cell entry.

In vitro assays demonstrate an EC₅₀ of 0.8 μM against H1N1 influenza, surpassing oseltamivir (EC₅₀ = 1.2 μM).

Kinase Inhibition in Oncology

The compound exhibits nanomolar affinity for tyrosine kinases, including EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM). Structural analogs with fluorinated phenyl groups show enhanced selectivity by forming hydrogen bonds with kinase hinge regions . In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% compared to controls.

Pharmacological Applications

Bioavailability Enhancements

Despite promising in vitro activity, the compound’s oral bioavailability remains suboptimal (<20%) due to first-pass metabolism. Strategies to overcome this include:

  • Prodrug Formulations: Attachment of acetyl groups to the amine moiety, increasing solubility and bypassing cytochrome P450 oxidation.

  • Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieves sustained release over 72 hours.

Comparative Structure-Activity Relationships (SAR)

Analogues with varied substituents reveal critical SAR trends:

PositionModificationEffect on Activity
34-Fluorophenyl↑ Kinase selectivity (2-fold)
5Propyl vs. Methyl↓ Cytotoxicity (IC₅₀ ↑ 40%)
7Pyridylmethylamine↑ Antiviral potency (EC₅₀ ↓ 30%)

These findings underscore the importance of balancing hydrophobic and electronic properties for target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator